Hafnium(4+);tetrabromide
CAS No.: 13777-22-5
Cat. No.: VC20991133
Molecular Formula: Br4Hf
Molecular Weight: 498.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13777-22-5 |
|---|---|
| Molecular Formula | Br4Hf |
| Molecular Weight | 498.10 g/mol |
| IUPAC Name | hafnium(4+) tetrabromide |
| Standard InChI | InChI=1S/4BrH.Hf/h4*1H;/q;;;;+4/p-4 |
| Standard InChI Key | FEEFWFYISQGDKK-UHFFFAOYSA-J |
| Canonical SMILES | Br[Hf](Br)(Br)Br |
Introduction
Basic Properties and Identification
Hafnium tetrabromide represents a significant compound in transition metal halide chemistry with distinctive physical and chemical characteristics. As a colorless solid that sublimates under vacuum conditions, it exhibits properties that make it valuable for various applications in research and industry.
The compound is precisely identified by several standard chemical identifiers and exhibits specific physical properties that distinguish it from other hafnium compounds and related metal halides.
Table 1: Basic Properties and Identifiers of Hafnium Tetrabromide
| Property | Value |
|---|---|
| Chemical Formula | HfBr₄ |
| Synonyms | Tetrabromohafnium, Hafnium Tetrabromide |
| CAS Number | 13777-22-5 |
| MDL Number | MFCD00049460 |
| EC Number | 237-416-9 |
| Molecular Weight | 498.11 g/mol |
| Physical Form | Solid |
| Appearance | Colorless powder |
| Sensitivity | Moisture-sensitive |
| Melting Point | 424°C |
The physical behavior of hafnium tetrabromide is notably different from some other hafnium halides, particularly hafnium tetrachloride. While hafnium tetrachloride adopts a polymeric structure, hafnium tetrabromide features discrete tetrahedral molecular units, more closely resembling the structure of zirconium tetrabromide . This structural difference significantly impacts the compound's reactivity, solubility, and other chemical properties.
Crystal Structure and Molecular Architecture
The crystal structure of hafnium tetrabromide provides fundamental insights into its chemical behavior and physical properties. According to data from the Materials Project, HfBr₄ crystallizes in the cubic Pa-3 space group, forming a zero-dimensional structure consisting of eight hafnium tetrabromide molecules .
In this arrangement, each Hf⁴⁺ center is bonded in a tetrahedral geometry to four equivalent Br⁻ atoms, with all Hf–Br bond lengths measuring precisely 2.46 Å. Each Br⁻ atom, in turn, is bonded in a single-bond geometry to one Hf⁴⁺ atom, creating a well-defined tetrahedral molecular structure . This tetrahedral coordination is particularly significant when comparing HfBr₄ to other metal halides, as it influences the compound's physical properties and chemical reactivity.
Nuclear quadrupole resonance studies have provided additional structural details, revealing that solid HfBr₄ and ZrBr₄ are isostructural with ZrCl₄, containing both terminal and bridging Br atoms. Interestingly, the bridging Br signals exhibit an anomalous temperature coefficient, suggesting unique electronic environments and bonding characteristics . This structural arrangement contributes to the compound's stability and determines its behavior in various chemical reactions.
The detailed structural parameters of HfBr₄ provide essential information for understanding its role in materials synthesis and other applications, particularly when precise control of molecular architecture is required.
Spectroscopic Characteristics and Electronic Properties
Hafnium tetrabromide exhibits distinctive spectroscopic signatures that provide valuable insights into its electronic structure, bonding arrangement, and molecular dynamics. These spectroscopic properties are critical for identification, purity assessment, and understanding the compound's behavior in various chemical environments.
Ionization Energy and Photoelectron Spectroscopy
Photoelectron spectroscopy studies have determined the ionization energy of hafnium tetrabromide, providing fundamental information about its electronic structure. According to the NIST WebBook data, the ionization energy values have been measured as follows :
Table 2: Ionization Energy Determinations for HfBr₄
| Ionization Energy (eV) | Method | Reference | Comment |
|---|---|---|---|
| 10.9 | Photoelectron Spectroscopy | Egdell and Orchard, 1978 | - |
| 11.06 | Photoelectron Spectroscopy | Egdell and Orchard, 1978 | Vertical value |
These ionization energy values are significant for understanding the compound's reactivity, especially in contexts where electron transfer processes are involved. The distinction between the threshold ionization energy (10.9 eV) and the vertical ionization energy (11.06 eV) reflects the Franck-Condon principle and provides insights into the molecular orbital energies of HfBr₄.
Vibrational Spectroscopy and Molecular Dynamics
The vibrational properties of hafnium tetrabromide have been extensively characterized through infrared and Raman spectroscopy. With Td symmetry and a symmetry number σ = 12, HfBr₄ exhibits characteristic vibrational modes that serve as spectroscopic fingerprints :
Table 3: Vibrational Modes and Frequencies of HfBr₄
| Symmetry Species | Mode Number | Type of Mode | Frequency (cm⁻¹) | Uncertainty Rating | Infrared Activity | Raman Activity (cm⁻¹) | Phase |
|---|---|---|---|---|---|---|---|
| a₁ | 1 | Symmetric stretch | 236 | B (1-3 cm⁻¹) | Inactive | 235.5 | Gas |
| e | 2 | Degenerate deformation | 63 | B (1-3 cm⁻¹) | Inactive | 63 | Gas |
| f₂ | 3 | Degenerate stretch | 273 | C (3-6 cm⁻¹) | 273 | - | Gas |
| f₂ | 4 | Degenerate deformation | 71 | C (3-6 cm⁻¹) | 71 | - | Gas |
These vibrational data reveal important aspects of the molecular force constants and bond strengths in HfBr₄. The symmetric stretching mode at approximately 236 cm⁻¹ corresponds to the simultaneous stretching of all four Hf-Br bonds, while the degenerate stretching mode at 273 cm⁻¹ involves asymmetric stretching patterns. The lower-frequency deformation modes (63 cm⁻¹ and 71 cm⁻¹) represent bending motions that affect the tetrahedral geometry.
The pattern of infrared and Raman activities aligns with selection rules for the Td point group, with the a₁ and e modes being Raman-active but infrared-inactive, and the f₂ modes showing infrared activity. This spectroscopic profile serves as a valuable tool for identifying and characterizing hafnium tetrabromide in various contexts.
Synthesis Methods and Preparation Techniques
Several established methods exist for synthesizing hafnium tetrabromide, each with specific advantages depending on the required purity, scale, and available starting materials. These synthesis routes showcase important aspects of hafnium chemistry and provide pathways to this versatile compound.
Direct Bromination of Hafnium Metal
The most straightforward and common method for producing hafnium tetrabromide involves the direct reaction of elemental hafnium with bromine gas. This reaction typically occurs at elevated temperatures to ensure complete conversion:
Hf + 2Br₂ → HfBr₄
This synthesis approach requires careful control of reaction conditions to prevent side reactions and ensure high purity. The reaction is typically conducted in a sealed system that allows for the collection of the product through sublimation, as demonstrated in the preparation of zirconium tetrabromide, where "One end of the tube containing the liquid bromine was maintained at room temperature so that the compound sublimed from the hot reaction zone into a cooler region" .
Alternative Synthesis Approaches
Researchers have also developed alternative methods for synthesizing hafnium halides that may be adapted for hafnium tetrabromide production. For instance, the reduction of hafnium tetrabromide vapors by metallic hafnium under specific conditions (pressure of 30-40 atm at temperatures of 480-580°C) has been utilized in the context of producing hafnium monobromide . This approach demonstrates the potential for controlled partial reduction of HfBr₄ to create lower-valent hafnium bromides.
The choice of synthesis method significantly impacts the purity, crystal structure, and properties of the resulting hafnium tetrabromide, making it crucial to select appropriate preparation techniques based on the intended application.
Thermodynamic Properties and Chemical Stability
The thermodynamic characteristics of hafnium tetrabromide provide essential insights into its stability, phase behavior, and chemical reactivity under various conditions.
Vapor Pressure and Phase Transitions
Studies on the vapor pressure of hafnium tetrabromide as a function of temperature have been conducted, particularly in the context of disproportionation reactions involving hafnium monobromide. Research by Marek et al. employed the tensimetric method to establish "the dependence of vapour pressure for zirconium and hafnium tetrabromides on temperature in disproportioning appropriate monobromides" .
These vapor pressure studies allow for the determination of various thermodynamic parameters, including enthalpies and entropies of sublimation, which are crucial for understanding the compound's behavior in high-temperature applications and chemical vapor deposition processes.
Reaction Thermodynamics
The thermodynamic parameters associated with reactions involving hafnium tetrabromide provide valuable information about its chemical stability and reactivity. Research has determined values for standard enthalpies (ΔH°) and entropies (ΔS°) for various processes involving HfBr₄, including disproportionation reactions of lower hafnium bromides .
Understanding these thermodynamic properties is essential for predicting the behavior of hafnium tetrabromide in various chemical environments, designing efficient synthetic routes, and developing applications that leverage its unique properties.
Applications in Materials Science and Technology
Hafnium tetrabromide serves as a valuable precursor and reagent in various scientific and technological applications, particularly in the development of advanced materials with specialized properties.
Precursor for Hafnium-Based Materials
One of the primary applications of hafnium tetrabromide is as a precursor for synthesizing other hafnium-containing materials. Research in materials science has explored the use of hafnium halides, including bromides, in the preparation of ceramic precursors and other specialized materials.
Studies have investigated how different hafnium sources affect the properties of resulting materials. For example, research comparing hafnium tetrachloride with hafnium dichloride in the synthesis of SiBNC–Hf ceramic precursors found that "the precursor synthesized from hafnium dichloride yields more ceramics and shows better solubility, due to fewer Hf–Cl bonds available for reaction" . While this specific study focused on chlorides rather than bromides, it demonstrates the importance of selecting appropriate hafnium halide precursors based on the desired properties of the target materials.
| Safety Parameter | Classification |
|---|---|
| Signal Word | DANGER |
| Hazard Statements | H314 (Causes severe skin burns and eye damage) |
| UN Number | 1759 |
| Transport Description | CORROSIVE SOLIDS, N.O.S. (HAFNIUM(IV) BROMIDE) |
| Hazardous Class | 8 (Corrosive substances) |
| Packing Group | II (Medium danger) |
This safety profile indicates that hafnium tetrabromide presents significant hazards due to its corrosive nature, requiring appropriate precautionary measures to prevent exposure and accidents.
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